Z-Tpi-OH
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Description
Z-Tpi-OH is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Mechanism of Action
Target of Action
Z-Tpi-OH, also known as Z-L-Tpi-OH, primarily targets the Src homology region 2 domain-containing phosphatase 1 (SHP-1) and Triosephosphate isomerase (TPI) . SHP-1 is a potential cancer therapeutic target due to its negative regulation of immune cell activation . TPI is a glycolytic enzyme that interconverts the 3-carbon sugars dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), playing a crucial role in anaerobic glucose metabolism .
Mode of Action
This compound interacts with its targets in a unique way. As an inhibitor of SHP-1, it selectively increases SHP-1 phospho-substrates in Jurkat T cells . This interaction leads to changes in the immune response, making it a potential anti-cancer agent .
Biochemical Pathways
This compound affects the biochemical pathways regulated by its targets. By inhibiting SHP-1, it can potentially alter immune cell activation and anti-tumor action . The interaction with TPI suggests an influence on the glycolytic pathway, specifically the interconversion of DHAP and G3P .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential anti-cancer activity. By inhibiting SHP-1, this compound can induce IFN-γ+ cells, which have anti-tumor action . The interaction with TPI could also have significant effects, given TPI’s role in glucose metabolism .
Properties
IUPAC Name |
(3S)-2-phenylmethoxycarbonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-19(24)18-10-15-14-8-4-5-9-16(14)21-17(15)11-22(18)20(25)26-12-13-6-2-1-3-7-13/h1-9,18,21H,10-12H2,(H,23,24)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMKLISBGHMKKW-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.